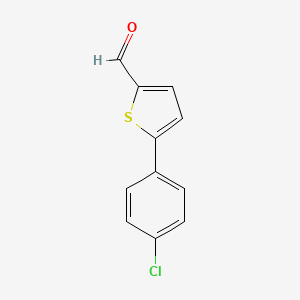

5-(4-Chlorophenyl)thiophene-2-carbaldehyde

描述

5-(4-Chlorophenyl)thiophene-2-carbaldehyde: is a chemical compound that belongs to the class of thiophene derivatives. It is characterized by the presence of a thiophene ring substituted with a 4-chlorophenyl group and an aldehyde group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde typically involves the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acid chloride is used in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

化学反应分析

Types of Reactions:

Oxidation: 5-(4-Chlorophenyl)thiophene-2-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: KMnO4 in an acidic medium.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenation using Br2 in the presence of a catalyst like FeBr3

Major Products:

Oxidation: 5-(4-Chlorophenyl)thiophene-2-carboxylic acid.

Reduction: 5-(4-Chlorophenyl)thiophene-2-methanol.

Substitution: Various halogenated or nitrated derivatives

科学研究应用

Medicinal Chemistry

Anticancer Activity

5-(4-Chlorophenyl)thiophene-2-carbaldehyde has been investigated for its potential anticancer properties. A study synthesized several derivatives based on this compound, which exhibited promising activity against various cancer cell lines. The binding interactions of these compounds were analyzed using molecular docking studies, revealing that they could effectively inhibit cancer cell proliferation by targeting specific proteins involved in tumor growth .

Mechanism of Action

The mechanism underlying the anticancer activity of derivatives includes the inhibition of tubulin polymerization, which disrupts the mitotic spindle formation during cell division. This action is similar to that of known chemotherapeutic agents like combretastatin A-4, indicating a potential for developing new treatments based on this scaffold .

Organic Synthesis

Building Block for Heterocycles

this compound serves as a critical building block in synthesizing various heterocyclic compounds. It can undergo reactions such as condensation with amines to form imines or Schiff bases, which are valuable intermediates in organic synthesis .

Synthesis of Novel Derivatives

Research has demonstrated the use of this compound in synthesizing novel thiophene-based derivatives with enhanced biological activities. For instance, compounds derived from it have shown antimicrobial and anti-inflammatory properties, expanding its utility in pharmaceutical applications .

Materials Science

Fluorescent Probes

The compound is utilized in developing fluorescent probes for bioimaging applications. Its derivatives have shown aggregation-induced emission (AIE) properties, making them suitable for use as two-photon fluorescent probes. These probes are particularly advantageous for imaging brain vasculature due to their high brightness and photostability .

Electroactive Materials

this compound and its derivatives have been explored as components in organic electronic devices. Their conductive properties make them suitable candidates for use in organic solar cells and light-emitting diodes (LEDs), contributing to advancements in optoelectronic materials .

Data Tables

Case Studies

-

Anticancer Compound Development

A recent study synthesized a series of thiophene derivatives from this compound, which were tested against human leukemia cells. The most active compound showed an IC50 value significantly lower than that of standard chemotherapeutics, suggesting its potential as a lead compound for further development . -

Fluorescent Imaging Research

In vivo imaging studies utilizing AIE-active probes derived from this compound demonstrated superior performance in visualizing brain vasculature compared to traditional fluorescent markers. The probes exhibited excellent biocompatibility and cellular permeability, making them suitable for biological applications .

作用机制

The mechanism of action of 5-(4-Chlorophenyl)thiophene-2-carbaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile in various reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. In biological systems, its activity may involve interactions with specific enzymes or receptors, leading to modulation of biochemical pathways .

相似化合物的比较

5-Phenylthiophene-2-carbaldehyde: Similar structure but lacks the chlorine substituent.

5-(4-Fluorophenyl)thiophene-2-carbaldehyde: Contains a fluorine substituent instead of chlorine.

5-(4-Bromophenyl)thiophene-2-carbaldehyde: Contains a bromine substituent instead of chlorine

Uniqueness: The presence of the 4-chlorophenyl group in 5-(4-Chlorophenyl)thiophene-2-carbaldehyde imparts unique electronic and steric properties, influencing its reactivity and interactions in various chemical and biological contexts. This makes it distinct from other similar compounds and valuable for specific applications .

生物活性

5-(4-Chlorophenyl)thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a 4-chlorophenyl group and an aldehyde functional group. Its molecular formula is , with a molecular weight of approximately 222.69 g/mol. The presence of the aldehyde group contributes to its reactivity, making it a valuable intermediate in organic synthesis and biological studies .

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Studies have demonstrated its potential as an anticancer agent, particularly through mechanisms involving tubulin polymerization inhibition .

- Spasmolytic Effects : In vitro studies have indicated that derivatives of this compound can relax muscle contractions induced by spasmogens, suggesting potential therapeutic applications in gastrointestinal disorders .

The biological activity of this compound is attributed to its interactions with specific biological targets:

- Tubulin Binding : The compound may inhibit tubulin polymerization, which is crucial for cell division. This mechanism underlies its anticancer properties, as disrupting microtubule dynamics can lead to apoptosis in cancer cells .

- Enzyme Modulation : As an electrophile, it can participate in various biochemical reactions, potentially modulating enzyme activity and influencing metabolic pathways .

Case Studies and Research Findings

- Anticancer Studies : A study reported that this compound derivatives exhibited significant antiproliferative activity against leukemia cell lines (L1210 and K562), outperforming known inhibitors like combretastatin A-4 .

- Antimicrobial Testing : In vitro testing revealed that the compound demonstrated substantial antibacterial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones indicating effective concentrations .

- Spasmolytic Activity : Research on isolated intestinal tissues showed that certain derivatives could induce relaxation of muscle contractions with EC50 values indicating potent spasmolytic effects. For instance, one derivative exhibited an EC50 value of 1.39 µM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(Phenyl)thiophene-2-carbaldehyde | Structure | Lacks chlorine substitution; different activity |

| 5-(4-Bromophenyl)thiophene-2-carbaldehyde | Structure | Bromine substitution alters reactivity |

| 5-(4-Methylphenyl)thiophene-2-carbaldehyde | Structure | Methyl group affects sterics and electronic properties |

The unique combination of chlorinated and aldehydic functionalities in this compound enhances its reactivity and biological activity compared to structurally similar compounds .

常见问题

Basic Questions

Q. What are standard synthetic routes for 5-(4-Chlorophenyl)thiophene-2-carbaldehyde?

- Methodological Answer : A common approach involves bromination of precursor thiophene derivatives followed by cross-coupling reactions. For example, bromination of 5-(thiophen-2-yl)thiophene-2-carbaldehyde with Br₂ in chloroform under reflux conditions (4 hours, NaHCO₃ catalyst) yields brominated intermediates. Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid derivatives in toluene/water, using Pd(PPh₃)₂Cl₂ and K₂CO₃, produces the target compound. Purification via column chromatography (silica gel, chloroform/hexane) ensures high purity .

Q. How should researchers characterize this compound?

- Methodological Answer : Essential characterization includes:

- NMR Spectroscopy : The aldehyde proton typically resonates at δ 9.8–10.0 (¹H-NMR), while aromatic protons appear between δ 7.0–7.5. ¹³C-NMR confirms the aldehyde carbon at δ 180–185 .

- IR Spectroscopy : A strong C=O stretch near 1670–1680 cm⁻¹ confirms the aldehyde group .

- Melting Point : Reported ranges (e.g., 124–126°C) help verify purity .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight.

Q. What storage conditions are optimal for thiophene carbaldehyde derivatives?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent aldehyde oxidation or polymerization. Use desiccants (e.g., silica gel) to avoid moisture absorption, which can lead to hydrate formation .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura coupling yields for this compound synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to enhance reactivity.

- Solvent Systems : Optimize toluene/water ratios (e.g., 3:1) to balance solubility and phase separation.

- Temperature Control : Reflux at 110°C for 12–24 hours ensures complete coupling.

- Base Selection : K₂CO₃ or Cs₂CO₃ improves boronic acid activation. Yields >80% are achievable with rigorous exclusion of oxygen .

Q. What analytical challenges arise during chloromethylation of thiophene carbaldehydes, and how can they be addressed?

- Methodological Answer : Chloromethylation with formaldehyde/HCl/ZnCl₂ may produce oligomeric byproducts via polycondensation. To mitigate:

- Reaction Monitoring : Use TLC or in-situ IR to track aldehyde consumption.

- Temperature Control : Maintain ≤40°C to suppress oligomerization.

- Purification : Size-exclusion chromatography (SEC) or preparative HPLC isolates the monomeric product .

Q. How do oxidation pathways affect this compound derivatives?

- Methodological Answer : Oxidation with 30% H₂O₂ in glacial acetic acid converts sulfide groups to sulfones and aldehydes to carboxylic acids. Key steps:

- Stoichiometry : Use 2–3 equivalents of H₂O₂ to ensure complete oxidation.

- Reaction Time : Monitor via NMR until aldehyde protons (δ 9.8–10.0) disappear, typically 6–8 hours.

- Product Isolation : Acidify the mixture (pH 2–3) and extract with ethyl acetate .

Q. How can computational methods validate experimental structural data for thiophene derivatives?

- Methodological Answer :

属性

IUPAC Name |

5-(4-chlorophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClOS/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAKPLYPDADDKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(S2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377034 | |

| Record name | 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38401-71-7 | |

| Record name | 5-(4-Chlorophenyl)-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38401-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)thiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。